molecular formula C₂₅H₃₁F₂IO₅S B1140036 5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate CAS No. 80474-67-5

5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate

Cat. No.: B1140036
CAS No.: 80474-67-5
M. Wt: 608.48
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₁F₂IO₅S and its molecular weight is 608.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the β₂ Adrenergic Receptor . This receptor plays a crucial role in the regulation of heart rate, smooth muscle relaxation in the airways and vasculature, and glycogenolysis in the liver and skeletal muscle.

Mode of Action

The compound interacts with the β₂ Adrenergic Receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of this receptor leads to the relaxation of smooth muscle in the airways, which can help alleviate symptoms in conditions like asthma and COPD.

Biochemical Pathways

Upon activation of the β₂ Adrenergic Receptor, the compound triggers the adenylate cyclase pathway . This leads to an increase in cyclic AMP (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity. These changes can result in effects such as smooth muscle relaxation and increased heart rate.

Result of Action

The activation of the β₂ Adrenergic Receptor by this compound leads to a range of cellular effects. Most notably, it causes the relaxation of smooth muscle in the airways, which can help to alleviate symptoms in conditions like asthma and COPD . It may also increase heart rate and promote glycogenolysis, providing additional energy for the body during times of stress or exercise.

Properties

IUPAC Name

[(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16-,18?,19-,22-,23-,24?,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRIRGIBBWVEFV-KIOLIBKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F2IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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